2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetic acid is a chemical compound with the molecular formula CHNO and a molecular weight of 286.29 g/mol. This compound is notable for its potential biological activities and applications in medicinal chemistry, particularly as a therapeutic agent due to its structural features that may influence its interaction with biological targets.
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetic acid belongs to the class of pyridazin derivatives, which are known for their diverse pharmacological properties. This classification is significant as it suggests potential applications in drug development, particularly in targeting specific biological pathways.
The synthesis of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the pyridazine ring, followed by functionalization to introduce the acetic acid moiety.
The synthesis often employs reagents such as acetic anhydride or acetyl chloride in combination with pyridazine derivatives. Reaction conditions such as temperature, solvent choice (e.g., dichloromethane or dimethylformamide), and reaction time are critical for optimizing yield and purity. Techniques like thin-layer chromatography (TLC) are utilized for monitoring reaction progress, while purification is commonly achieved through column chromatography.
The molecular structure of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetic acid features a pyridazine ring substituted with a cyclopropyl group and an acetic acid functional group. The presence of the cyclopropyl moiety is particularly interesting due to its potential effects on the compound's biological activity.
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetic acid can undergo various chemical reactions typical of carboxylic acids and heterocyclic compounds. These include:
The reactions are typically conducted under specific conditions, such as controlled temperatures and inert atmospheres to prevent oxidation or hydrolysis. Monitoring techniques such as NMR spectroscopy are employed to confirm product formation and purity.
The mechanism of action for 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetic acid is not fully elucidated but is hypothesized to involve interactions with specific biological targets, potentially including enzymes or receptors involved in signaling pathways.
Research indicates that derivatives of pyridazine compounds may act as inhibitors of phosphodiesterases, which play crucial roles in cellular signaling by modulating levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) . This suggests that the compound could have therapeutic implications in conditions where these pathways are disrupted.
While specific physical properties such as density and boiling point are not extensively documented for this compound, general characteristics can be inferred based on similar compounds in its class.
Key chemical properties include:
Relevant data on melting points or other thermodynamic properties may require experimental determination or can be sourced from literature on related compounds .
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetic acid has potential applications in several fields:
The construction of the 6-oxopyridazinone core represents the foundational step in synthesizing 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetic acid and its derivatives. Modern approaches employ cyclocondensation reactions between 1,2-dicarbonyl precursors and hydrazines, followed by strategic cyclopropanation. A high-yield method involves reacting 3-aminopyridazin-6(1H)-one with trimethylsulfoxonium iodide (TMSOI) in dimethylformamide (DMF) at 60°C, achieving the 3-cyclopropyl substituent through [2+1] cycloaddition with 78% yield after silica gel purification [5]. This method outperforms classical approaches using diazomethane derivatives due to enhanced safety and scalability.
Microwave-assisted cyclization has emerged as a key optimization strategy, reducing reaction times from hours to minutes while improving regioselectivity. For example, cyclocondensation under microwave irradiation (150°C, 20 min) yields >90% pure pyridazinone cores with minimal byproducts [3]. The cyclopropyl group's steric profile significantly influences the ring-closure kinetics, requiring precise temperature control to prevent epimerization at adjacent chiral centers in asymmetric syntheses.
Table 1: Comparative Analysis of Pyridazinone Cyclization Methods
Cyclization Method | Reagent System | Temperature | Yield (%) | Regioselectivity |
---|---|---|---|---|
Classical Cyclopropanation | Diazomethane/Et₂O | 0°C | 45-55 | Moderate |
TMSOI-Mediated | TMSOI/DMF | 60°C | 78 | High |
Microwave-Assisted | Hydrazine hydrate/EtOH | 150°C (MW) | 92 | Excellent |
Metal-Catalyzed | Pd(OAc)₂, K₂CO₃ | 100°C | 68 | Variable |
The acetic acid side chain serves as the primary conjugation point for generating bioactive derivatives. Nucleophilic acyl substitution is the principal reaction for amide bond formation, with reagent choice critically impacting stereochemical outcomes. Activation of the carboxylic acid group using thionyl chloride (SOCl₂) generates the corresponding acyl chloride, which reacts efficiently with aryl/heteroaryl amines at 0–5°C in dichloromethane (DCM), yielding 72–85% of acetamide products after recrystallization [5]. This method preserves the labile pyridazinone lactam ring while minimizing racemization.
For stereospecific coupling, carbodiimide-mediated coupling (EDC/HOBt) in anhydrous DMF enables room-temperature reactions with chiral amines, retaining enantiomeric excess (>98% ee) when performed under nitrogen atmosphere [6] [8]. The electrophilicity of the activated carbonyl is modulated by the 3-cyclopropyl group's electron-donating effect, necessitating extended reaction times (12–24 hr) for sterically hindered amines like 2-methylthiazol-5-amine. Crucially, the acetic acid linker's conformation is locked into a bioactive gauche orientation upon amidation, enhancing target binding affinity in derived pharmacophores.
Table 2: Acetic Acid Functionalization Methodologies
Coupling Method | Activating Agent | Solvent | Temperature | Yield Range (%) | Application Example |
---|---|---|---|---|---|
Acyl Chloride Route | SOCl₂ | DCM | 0-5°C | 70-75 | 2,4-Dimethoxybenzylamine [5] |
Carbodiimide | EDC/HOBt | DMF | 25°C | 80-85 | Isoxazol-3-amine [8] |
Mixed Anhydride | Isobutyl chloroformate | THF | -15°C | 65-70 | 1-Phenylethylamine [9] |
Direct Aminolysis | None | Toluene | 110°C | <40 | Low-reactivity amines |
The 3-cyclopropyl substituent acts as a conformational lock that rigidifies the pyridazinone ring, optimizing ligand-receptor interactions. Synthesis involves transition metal-catalyzed cyclopropanation of pyridazinone intermediates bearing unsaturated side chains. For instance, palladium-catalyzed transfer of carbenoids from ethyl diazoacetate to 3-vinylpyridazinones yields the cyclopropyl derivative with 76% diastereoselectivity [6] [9]. The cyclopropyl ring's angle strain (≈115° bond angles) distorts the pyridazinone core into a bent conformation that mimics the transition state of enzyme-bound inhibitors.
Biophysical studies confirm the cyclopropyl group enhances membrane permeability (LogP increase of 0.8–1.2 units) and metabolic stability by shielding the lactam carbonyl from hepatic esterases [6]. In kinase inhibitors, this moiety inserts into hydrophobic pockets, with its methylene C–H bonds participating in non-classical hydrogen bonding with catalytic residues. Derivatives lacking the cyclopropyl group show 5–10 fold reduced potency in EGFR inhibition assays, underscoring its critical role in target engagement [3] [5].
Advanced derivatives incorporate privileged heterocycles via multi-step sequences. A representative synthesis involves:
Notably, 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-methylthiazol-5-yl)acetamide (CAS 2034492-86-7) demonstrates EGFR inhibition (IC₅₀ = 0.89 μM) through its thiazole nitrogen coordinating Mg²⁺ in the ATP-binding site [8]. Similarly, coupling with 5-cyclopropyl-1,3,4-thiadiazol-2-amine yields dual COX-2/PDE4 inhibitors (IC₅₀ = 1.2 μM) via a convergent route featuring Pd-catalyzed Suzuki-Miyaura cross-coupling [6]. Hybridization strategies consistently improve bioactivity profiles—e.g., the 2,4-dimethoxybenzyl derivative exhibits 4-fold enhanced cellular uptake versus unsubstituted analogs due to modulated logD values [5].
Table 3: Bioactive Hybrid Scaffolds Derived from 2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)acetic Acid
Hybrid Structure | CAS Number | Molecular Weight | Key Pharmacological Activity | Synthetic Yield (%) |
---|---|---|---|---|
N-(Isoxazol-3-yl)acetamide | - | - | Kinase inhibition | 75 |
N-(2,4-Dimethoxybenzyl)acetamide | 2034313-48-7 | 343.383 g/mol | Anticancer lead | 72 [5] |
N-(2-Methylthiazol-5-yl)acetamide | 2034492-86-7 | 290.34 g/mol | EGFR inhibition | 70 [8] |
N-(1-Phenylethyl)acetamide | - | 351.4 g/mol | Antimicrobial | 68 [9] |
N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide | - | 401.4 g/mol | COX-2/PDE4 inhibition | 65 [6] |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0